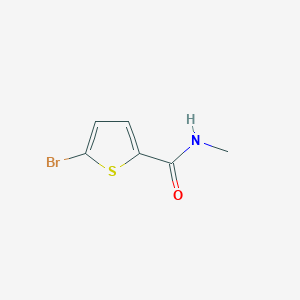

5-Bromo-N-methyl-2-thiophenecarboxamide

Description

Properties

IUPAC Name |

5-bromo-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACIFRQMXAAYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618117 | |

| Record name | 5-Bromo-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98453-26-0 | |

| Record name | 5-Bromo-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-N-methyl-2-thiophenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 5-Bromo-N-methyl-2-thiophenecarboxamide

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-methyl-2-thiophenecarboxamide

Introduction

This compound is a halogenated heterocyclic compound featuring a thiophene core, a versatile scaffold in medicinal chemistry. Its structure suggests potential as a key building block or fragment in drug discovery programs. Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for its advancement. These parameters govern everything from its behavior in biological assays to its formulation potential, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This guide provides a comprehensive framework for the characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data, but the strategic and methodological rationale behind its acquisition. We will explore the core attributes of solubility, lipophilicity, and stability, providing field-tested protocols and explaining the causal links between these properties and a compound's viability as a drug candidate.

Core Physicochemical Profile

A foundational understanding begins with the basic molecular and physical properties. While some data can be calculated or found in databases, critical parameters must be determined empirically to ensure accuracy.

| Property | Value | Method / Source |

| IUPAC Name | 5-bromo-N-methylthiophene-2-carboxamide | PubChem[2] |

| CAS Number | 98453-26-0 | PubChem[2] |

| Molecular Formula | C₆H₆BrNOS | PubChem[2] |

| Molecular Weight | 220.09 g/mol | PubChem[2] |

| Chemical Structure | CNC(=O)C1=CC=C(S1)Br | PubChem[2] |

| Melting Point | To be determined experimentally | - |

| Aqueous Solubility | To be determined experimentally | See Protocol 2.1 |

| LogP (o/w) | To be determined experimentally | See Protocol 3.1 |

| pKa | To be determined experimentally | - |

Solubility Characterization: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[3] Poor solubility can lead to failed clinical trials and is a major hurdle in formulation development.[3] It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput screening measurement but can often overestimate the true solubility due to the formation of supersaturated solutions.[4]

-

Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of a compound in a solvent at equilibrium. This is the "gold standard" measurement, achieved by allowing an excess of the solid compound to equilibrate with the solvent over time.[3][5][6]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol details the definitive method for determining the equilibrium solubility of this compound, a technique widely regarded as the most reliable for sparingly soluble compounds.[3][6]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific aqueous medium (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the test buffer (e.g., PBS, pH 7.4). The key is to ensure undissolved solid remains visible, confirming that a saturated solution will be achieved.[3]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a defined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[6][7] The time required should be sufficient to ensure the concentration of the dissolved compound no longer changes between measurements.[7]

-

Sample Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Accurately quantify the concentration of the compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this analysis.[8] A calibration curve must be prepared using stock solutions of known concentrations to ensure accurate measurement.

-

Result Expression: The solubility is reported in units such as µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[1] This parameter profoundly influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME properties. According to Lipinski's "Rule of 5," an oral drug candidate should ideally have a LogP value of less than 5 to maintain a balance between solubility and permeability required for good absorption.[1]

Experimental Protocol: LogP Determination by Shake-Flask Method

This protocol is the universally accepted standard for LogP determination, providing a direct and accurate measurement of a compound's partitioning behavior.[5]

Objective: To measure the partition coefficient (P) of this compound between n-octanol and water (or a pH 7.4 buffer for ionizable compounds).

Methodology:

-

Solvent Pre-saturation: Before the experiment, saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[9] This crucial step prevents volume changes during the partitioning experiment.

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of pre-saturated n-octanol. The starting concentration should be low enough to avoid micelle formation for surfactant-like molecules.[10]

-

Partitioning: Seal the vial and shake it gently for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[5] Avoid vigorous shaking that can lead to emulsion formation.[11]

-

Phase Separation: Allow the vial to stand undisturbed until the n-octanol and aqueous layers have completely separated. Centrifugation can be used to accelerate this process.

-

Quantification: Carefully sample both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.[9]

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The final result is expressed as LogP.

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Caption: Workflow for LogP Determination by Shake-Flask Method.

Chemical Stability Assessment

The chemical stability of a drug candidate is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life.[12][13] Unstable compounds can lead to erroneous biological data, toxic degradation products, and formulation challenges.[14] Early-stage stability testing is essential to identify liabilities and guide chemical modifications.[14]

Protocol: Preliminary Solution Stability Study

Objective: To assess the degradation of this compound in solutions under various conditions (pH, temperature) over time.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Sample Preparation: Dilute the stock solution into different aqueous buffers to achieve the final desired concentration. Typical buffers include pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological).

-

Incubation: Aliquot the solutions into separate vials for each time point and condition. Store the vials under controlled conditions.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for short-term studies, or longer for extended evaluation).

-

Analysis: Immediately analyze each sample using a validated, stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.[12]

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration. The appearance of new peaks in the chromatogram should be noted as potential degradants.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. This compound | C6H6BrNOS | CID 21791103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 13. rroij.com [rroij.com]

- 14. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-N-methyl-2-thiophenecarboxamide CAS number and molecular weight

An In-Depth Technical Guide to 5-Bromo-N-methyl-2-thiophenecarboxamide: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its fundamental properties, provide detailed, field-proven synthetic protocols, and explore its applications as a versatile intermediate.

Core Compound Identification and Properties

This compound is a substituted thiophene derivative featuring a bromine atom at the 5-position and an N-methylcarboxamide group at the 2-position. These functional groups provide two distinct points for chemical modification, making it a valuable scaffold in synthetic chemistry. The bromine atom serves as a classical handle for metal-catalyzed cross-coupling reactions, while the secondary amide group influences the molecule's physicochemical properties, such as solubility and hydrogen bonding potential.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| IUPAC Name | 5-bromo-N-methylthiophene-2-carboxamide | |

| CAS Number | 98453-26-0 | |

| Molecular Formula | C₆H₆BrNOS | |

| Molecular Weight | 220.09 g/mol | |

| Immediate Precursor | 5-Bromo-2-thiophenecarboxylic acid | [1][2] |

| Precursor CAS | 7311-63-9 | [2] |

| Precursor Melting Point | 141-144 °C | [2] |

| Precursor Appearance | White to light yellow crystalline powder | [3] |

Strategic Synthesis Pathway

The most reliable and common synthesis of this compound is a two-step process. This strategy begins with the selective bromination of a commercially available starting material, followed by a robust amide bond formation.

-

Step 1: Electrophilic Bromination of 2-Thiophenecarboxylic acid to produce the key intermediate, 5-Bromo-2-thiophenecarboxylic acid.

-

Step 2: Amide Coupling of the intermediate with methylamine to yield the final product.

The causality behind this approach is rooted in efficiency and control. The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. Bromination occurs preferentially at the 5-position due to the directing effect of the carboxylic acid group and the inherent reactivity of the thiophene ring. The subsequent amide formation is a standard, high-yielding transformation.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and high yield.

Protocol 1: Synthesis of 5-Bromo-2-thiophenecarboxylic Acid

This procedure is based on the direct electrophilic bromination of the thiophene ring.

Rationale: Glacial acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the ionization of bromine, promoting the electrophilic attack. The reaction is exothermic, and controlled addition of the brominating agent is critical to prevent side reactions and ensure regioselectivity.[1]

Materials:

-

2-Thiophenecarboxylic acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Ice-cold water

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-thiophenecarboxylic acid in a minimal amount of glacial acetic acid.

-

Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred thiophene solution at room temperature. Monitor the temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture into a beaker of ice-cold water. The product, 5-Bromo-2-thiophenecarboxylic acid, will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water to remove residual acid, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.[1][3]

Protocol 2: Synthesis of this compound

This protocol employs the robust acid chloride method for amide bond formation.

Rationale: The conversion of the carboxylic acid to a more reactive acid chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.[4] The highly electrophilic acid chloride then reacts readily with the nucleophilic methylamine to form the stable amide bond.

Materials:

-

5-Bromo-2-thiophenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Methylamine (solution in THF, water, or as a gas)

-

A suitable base (e.g., triethylamine or pyridine)

Procedure:

-

Acid Chloride Formation: Suspend 5-Bromo-2-thiophenecarboxylic acid in anhydrous DCM. Add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases and the solid dissolves, indicating the formation of the acid chloride.[4]

-

Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-thiophenecarbonyl chloride is often used immediately in the next step.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. Add a solution of methylamine (2-3 equivalents) and a base like triethylamine (1.5 equivalents) dropwise.

-

Workup: Stir the reaction at room temperature for several hours. Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purification can be achieved by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its capacity for diversification.

-

Scaffold for Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][5]

-

Modulation of Physicochemical Properties: The N-methyl amide moiety is a critical pharmacophoric element. Compared to the parent carboxylic acid, the amide is typically more metabolically stable and can act as both a hydrogen bond donor and acceptor. The N-methyl group can fine-tune solubility and lipophilicity, which are crucial parameters for oral bioavailability and cell permeability in drug candidates.

-

Precursor for Bioactive Molecules: Thiophene carboxamides are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound serves as a key starting material for novel therapeutics, including potential anti-proliferative agents and kinase inhibitors.[4]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is defined by its dual functionality. The protocols and insights provided in this guide offer researchers a robust framework for its synthesis and subsequent application in the development of novel chemical entities. Mastery of its chemistry unlocks significant potential in the fields of medicinal chemistry and advanced materials science.

References

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

-

Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713. PubChem. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]

-

5-bromo-N,N-bis(2-methylpropyl)thiophene-2-carboxamide | C13H20BrNOS | CID 4188205. PubChem. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-ブロモ-2-チオフェンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 5-Bromo-N-methyl-2-thiophenecarboxamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-N-methyl-2-thiophenecarboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data expected for the compound this compound, a molecule of interest in medicinal chemistry and material science. Thiophene derivatives are well-regarded for their diverse pharmacological properties, making their precise structural characterization essential for drug development and quality control.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles, experimental design, and data interpretation involved in the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The narrative that follows is grounded in the principles of spectroscopic analysis, drawing parallels from structurally similar compounds to predict and interpret the spectral features of this compound. This approach mirrors the real-world challenges faced by scientists when characterizing novel molecules for which standard reference data may not yet be available.

The Logic of Spectroscopic Elucidation

Structural elucidation is a puzzle where each spectroscopic technique provides a unique piece of information. For this compound (Molecular Formula: C₆H₆BrNOS, Molecular Weight: 220.09 g/mol ), our strategy is to use NMR to define the carbon-hydrogen framework, IR to identify key functional groups, and MS to confirm the molecular weight and elemental composition. The convergence of these three datasets provides an unambiguous confirmation of the molecular structure.

Caption: Workflow for Spectroscopic Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.

Expert Rationale for NMR Experiments

For a molecule like this compound, a standard suite of NMR experiments is required. ¹H NMR will reveal the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. ¹³C NMR, typically acquired with proton decoupling, will show the number of unique carbon environments. While 2D NMR experiments like COSY and HSQC would be used for definitive assignment in a research setting, we can confidently predict the ¹H and ¹³C spectra based on established principles of chemical shifts and substituent effects on thiophene rings.[3]

Detailed Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of high-purity this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as the internal standard (δ 0.00 ppm).[3]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher, for optimal signal dispersion.[3]

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Set a spectral width of approximately 16 ppm.

-

Use a 30° pulse angle to ensure quantitative integration with a sufficient relaxation delay (e.g., 5 seconds).

-

Co-add 16-32 scans to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 240 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024 or more scans to obtain adequate signal intensity for all carbon signals, including quaternary carbons.[3]

-

Predicted ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons on the thiophene ring, the N-H amide proton, and the N-methyl protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.55 | d | 1H | Thiophene H4 | The proton adjacent to the electron-withdrawing carboxamide group will be deshielded. It appears as a doublet due to coupling with H3. |

| ~7.10 | d | 1H | Thiophene H3 | The proton adjacent to the bromine atom. It appears as a doublet due to coupling with H4. |

| ~6.50 | br s | 1H | Amide N-H | Amide protons are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and temperature. |

| ~2.95 | d | 3H | N-Methyl (-CH₃) | The methyl protons will be a doublet due to coupling with the adjacent N-H proton. |

d: doublet, br s: broad singlet

Predicted ¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the four unique carbons of the thiophene ring, the carbonyl carbon of the amide, and the N-methyl carbon.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~162.0 | Carbonyl (C=O) | The carbonyl carbon of an amide group typically resonates in this downfield region.[3] |

| ~142.0 | Thiophene C2 | The carbon bearing the carboxamide group is significantly deshielded and is a quaternary carbon. |

| ~133.0 | Thiophene C4 | The C-H carbon adjacent to the carboxamide group. |

| ~129.0 | Thiophene C3 | The C-H carbon adjacent to the bromine-bearing carbon. |

| ~115.0 | Thiophene C5 | The carbon atom directly bonded to bromine (C-Br) is shielded relative to other ring carbons but deshielded compared to an unsubstituted thiophene. |

| ~26.5 | N-Methyl (-CH₃) | The N-methyl carbon appears in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. The principle lies in the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.

Expert Rationale for IR Analysis

For this compound, the key diagnostic absorptions will be the N-H stretch, the C=O (Amide I) stretch, and the N-H bend (Amide II) of the secondary amide group. Additionally, characteristic peaks for the aromatic thiophene ring C-H and C=C stretching, as well as the C-Br stretch, are expected.[4][5]

Detailed Protocol for IR Data Acquisition (ATR)

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.[3]

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the range of 4000–400 cm⁻¹.

-

Co-add 32-64 scans to generate a high-quality spectrum.[3]

-

Predicted IR Spectral Data & Interpretation

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Strong, Sharp | N-H Stretch | Characteristic of a secondary amide N-H bond.[6] |

| ~3100 | Medium | Aromatic C-H Stretch | Corresponds to the C-H stretching vibrations on the thiophene ring.[4] |

| ~2950 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H stretching of the N-methyl group. |

| ~1640 | Strong | C=O Stretch (Amide I) | This is a very strong and characteristic absorption for the amide carbonyl group. |

| ~1550 | Strong | N-H Bend (Amide II) | This band arises from a coupling of the N-H bending and C-N stretching vibrations. |

| 1400-1500 | Medium-Weak | Aromatic C=C Stretch | Vibrations from the carbon-carbon double bonds within the thiophene ring. |

| ~820 | Strong | C-H Out-of-Plane Bend | Characteristic of a 2,5-disubstituted thiophene ring.[3] |

| ~650 | Medium | C-Br Stretch | The carbon-bromine bond vibration is expected in the lower frequency region. |

Mass Spectrometry (MS): Confirming Molecular Weight & Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula. It also offers structural clues through the analysis of fragmentation patterns.

Expert Rationale for MS Analysis

The primary goal is to observe the molecular ion peak (M⁺). Due to the presence of bromine, we expect to see a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 mass-to-charge units (m/z). This is a definitive indicator of the presence of a single bromine atom.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Detailed Protocol for MS Data Acquisition (EI-MS)

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

-

Sample Introduction: Introduce a dilute solution of the compound into the instrument. For GC-MS, a suitable chromatographic method would be developed to ensure sample purity at the point of analysis.

-

Data Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.

-

For high-resolution mass spectrometry (HRMS), an instrument like a TOF or Orbitrap would be used to obtain an accurate mass measurement to four or more decimal places, allowing for elemental formula confirmation.

-

Predicted Mass Spectrum Data & Interpretation

| m/z Value | Relative Intensity | Assignment | Rationale |

| 220, 222 | ~1:1 | [M]⁺ | The molecular ion peak cluster, showing the characteristic isotopic pattern for one bromine atom. |

| 141 | Variable | [M-Br]⁺ | Loss of the bromine radical from the molecular ion. |

| 126 | Variable | [Thiophene-C=O]⁺ | Fragmentation involving the loss of the N-methylamino radical. |

| 58 | Variable | [CONHCH₃]⁺ | Cleavage of the amide bond. |

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all data points.

-

MS confirms the molecular weight is ~220 g/mol and the presence of one bromine atom (M⁺ and M+2 peaks at m/z 220/222).

-

IR confirms the presence of a secondary amide (N-H at ~3300 cm⁻¹, C=O at ~1640 cm⁻¹) and a substituted thiophene ring.

-

¹³C NMR confirms 6 unique carbon environments, including a carbonyl, an N-methyl, and four thiophene carbons.

-

¹H NMR provides the final, unambiguous connectivity. It shows the two protons on the thiophene ring, the amide proton, and the N-methyl group, with coupling patterns consistent with the proposed structure.

The collective evidence from these techniques provides a robust and self-validating confirmation of the structure as this compound. This systematic approach ensures the highest level of scientific integrity and is fundamental to modern chemical research and development.

References

-

M. Asif, "A review on the versatile and multicultural medicinal applications of thiophene and its derivatives," Beni-Suef University Journal of Basic and Applied Sciences, 2022. Available: [Link]

-

S. Balasubramanian et al., "Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor 'thiophene-2-carboxylicacid'," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. Available: [Link]

-

SpectraBase, "5-bromo-N-(4-methyl-2-nitrophenyl)-2-thiophenecarboxamide," Wiley-VCH GmbH. Available: [Link]

-

A. K. El-Sayed et al., "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives," Future Journal of Pharmaceutical Sciences, 2023. Available: [Link]

-

PubChem, "2-Thiophenecarboxamide," National Center for Biotechnology Information. Available: [Link]

-

PubChem, "this compound," National Center for Biotechnology Information. Available: [Link]

-

SpectraBase, "5-bromo-N-(4-methylbenzyl)-2-thiophenecarboxamide," Wiley-VCH GmbH. Available: [Link]

-

D. A. Silver et al., "Table of Characteristic IR Absorptions," University of Connecticut. Available: [Link]

-

J. E. Wuller, "Infrared Spectroscopy," Illinois State University. Available: [Link]

-

Chemistry LibreTexts, "Infrared Spectra of Some Common Functional Groups," University of California, Davis. Available: [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Technical Guide to the Reactivity and Stability of 5-Bromo-N-methyl-2-thiophenecarboxamide in Drug Discovery

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and ability to serve as a bioisostere for phenyl rings.[1][2] This guide provides an in-depth analysis of 5-Bromo-N-methyl-2-thiophenecarboxamide, a versatile building block in drug development. We will explore the intricate balance of reactivity and stability conferred by the thiophene core, the electron-withdrawing N-methyl-carboxamide group, and the synthetically valuable bromo-substituent. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this molecule, from reaction mechanisms to metabolic considerations.

Introduction: The Thiophene Scaffold in Modern Drug Design

Thiophene and its derivatives are cornerstones of heterocyclic chemistry and are integral to numerous FDA-approved drugs.[1] Their aromaticity and planar structure facilitate binding to biological receptors, while the sulfur atom can engage in unique hydrogen bonding, enhancing drug-receptor interactions.[1] The molecule this compound is of particular interest as it combines three key features: a stable aromatic core, a hydrogen bond donor/acceptor amide group, and a reactive handle (the C-Br bond) for extensive chemical modification. Understanding the interplay of these functional groups is paramount to unlocking its full potential in synthesizing novel chemical entities.

Electronic Profile and Substituent Effects

The inherent reactivity of the thiophene ring is greater than that of benzene in electrophilic substitution reactions due to the electron-donating nature of the sulfur atom's lone pair, which contributes to the aromatic sextet.[1] However, in this compound, this intrinsic reactivity is significantly modulated by its substituents.

-

N-methyl-2-carboxamide Group: This is a moderately deactivating, electron-withdrawing group (EWG). It reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack and oxidation. Its primary electronic influence is to decrease electron density at the C3 and C5 positions.

-

5-Bromo Group: As a halogen, bromine is an inductively deactivating but resonance-donating group. It deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho position (C4).

The combination of a powerful EWG at C2 and a bromine at C5 creates a unique electronic landscape that dictates the molecule's reaction profile, favoring nucleophilic substitution and metal-catalyzed cross-coupling at the C5 position.

Chemical Reactivity: A Hub for Molecular Diversification

The true value of this compound lies in its predictable and versatile reactivity, which allows for the controlled introduction of diverse functional groups.

Metal-Catalyzed Cross-Coupling Reactions

The C5-Br bond is the primary site for synthetic transformations, serving as an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecules with high precision.

This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent. It is widely used to introduce new aryl or heteroaryl moieties.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | 2M Na₂CO₃ | Toluene/EtOH | 90 | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 |

| Pyridine-3-boronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Toluene/H₂O | 110 | 80-90 |

Data are representative and may vary based on specific substrate and reaction scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) is added the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

-

The reaction vessel is sealed and heated to 80-110 °C for 2-12 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines. This is a crucial transformation for modulating the physicochemical properties of drug candidates, such as solubility and pKa.

The Sonogashira coupling facilitates the formation of C-C triple bonds by reacting the aryl bromide with a terminal alkyne. This introduces a rigid, linear linker into the molecular structure, which can be valuable for probing receptor binding pockets.

// Main Compound main [ label = "5-Bromo-N-methyl-\n2-thiophenecarboxamide" fillcolor = "#EA4335" fontcolor = "#FFFFFF" shape = Mrecord ];

// Reaction Types suzuki [ label = "Suzuki Coupling\n(Ar-B(OH)₂)" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ]; buchwald [ label = "Buchwald-Hartwig\n(R₂NH)" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ]; sonogashira [ label = "Sonogashira\n(R-C≡CH)" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ]; lithiation [ label = "Metal-Halogen Exchange\n(n-BuLi)" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ];

// Products prod_suzuki [ label = "5-Aryl/Heteroaryl\nDerivative" fillcolor = "#34A853" fontcolor = "#FFFFFF" ]; prod_buchwald [ label = "5-Amino\nDerivative" fillcolor = "#34A853" fontcolor = "#FFFFFF" ]; prod_sonogashira [ label = "5-Alkynyl\nDerivative" fillcolor = "#34A853" fontcolor = "#FFFFFF" ]; prod_lithiation [ label = "5-Thienyllithium\nIntermediate" fillcolor = "#FBBC05" fontcolor = "#202124" ];

// Connections main -> suzuki [label="Pd cat.\nBase"]; suzuki -> prod_suzuki;

main -> buchwald [label="Pd cat.\nBase"]; buchwald -> prod_buchwald;

main -> sonogashira [label="Pd/Cu cat.\nBase"]; sonogashira -> prod_sonogashira;

main -> lithiation [label="-78 °C\nTHF"]; lithiation -> prod_lithiation; }

Caption: Synthetic pathways from this compound.

Nucleophilic Aromatic Substitution (SNAr)

While less common for thiophenes than for highly electron-deficient benzenoids, SNAr is a plausible pathway under specific conditions.[3] The reaction requires a strong nucleophile and is facilitated by the electron-withdrawing nature of the 2-carboxamide group, which can stabilize the intermediate Meisenheimer complex.[4][5][6] However, metal-catalyzed pathways are generally more efficient and offer a broader substrate scope.

Metal-Halogen Exchange

Treatment with strong organometallic bases, such as n-butyllithium at low temperatures (-78 °C), can readily achieve metal-halogen exchange at the C5 position. This forms a highly reactive 5-thienyllithium species, which can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups. This method is complementary to cross-coupling and is particularly useful for introducing functionalities that are incompatible with palladium catalysis.

Stability Profile: Considerations for Drug Development

The stability of a drug candidate is as critical as its activity. The thiophene ring, while a valuable pharmacophore, also presents specific stability challenges that must be addressed.

Metabolic Stability

The thiophene ring is a known structural alert, as it can be metabolized by cytochrome P450 enzymes to form reactive intermediates like thiophene S-oxides and thiophene epoxides.[7] These electrophilic species can covalently bind to cellular macromolecules, potentially leading to toxicity.[7]

However, the metabolic fate is highly dependent on the substitution pattern. Key insights include:

-

Electron-Withdrawing Groups: The N-methyl-2-carboxamide group on our core molecule is beneficial. EWGs decrease the electron density of the thiophene ring, making it less susceptible to oxidative metabolism.[8] This is a deliberate design strategy to enhance metabolic stability.

-

Steric Hindrance: While not a major feature of the parent molecule, further substitution at the C3 or C4 positions can sterically shield the sulfur atom and the ring from enzymatic attack, further improving its metabolic profile.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

-

Incubation Preparation: Prepare a master mix containing liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (pH 7.4).

-

Compound Addition: Add this compound (or its derivative) to the master mix to a final concentration of 1 µM.

-

Incubation: Incubate the mixture in a shaking water bath at 37 °C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation: The percentage of the parent compound remaining over time is plotted, and the in vitro half-life (t½) and intrinsic clearance (Cl_int) are calculated. A longer half-life indicates greater metabolic stability.

// Nodes start [ label = "Start: Compound in\nMicrosome/NADPH Mix (t=0)" fillcolor = "#FBBC05" fontcolor = "#202124" ]; incubate [ label = "Incubate at 37°C" fillcolor = "#FFFFFF" fontcolor = "#202124" shape = ellipse ]; sample_t [ label = "Remove Aliquots at\nTime Points (t=x)" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ]; quench [ label = "Quench Reaction\n(Acetonitrile + IS)" fillcolor = "#EA4335" fontcolor = "#FFFFFF" ]; centrifuge [ label = "Centrifuge to\nPrecipitate Protein" fillcolor = "#FFFFFF" fontcolor = "#202124" shape = ellipse ]; analyze [ label = "Analyze Supernatant\nby LC-MS/MS" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ]; calculate [ label = "Calculate Half-life (t½)\nand Clearance (Clint)" fillcolor = "#34A853" fontcolor = "#FFFFFF" ];

// Edges start -> incubate; incubate -> sample_t; sample_t -> quench; quench -> centrifuge; centrifuge -> analyze; analyze -> calculate; incubate -> incubate [label="Repeat sampling", style=dashed]; }

Caption: Workflow for in vitro metabolic stability assessment.

Chemical and Photochemical Stability

The aromatic nature of the thiophene ring imparts significant thermal and chemical stability.[9]

-

Acid/Base Stability: The amide functionality may be susceptible to hydrolysis under harsh acidic or basic conditions, but the thiophene ring itself is generally robust.

-

Photostability: Thiophene-containing photosensitizers are known for their applications in photodynamic therapy, which highlights their ability to absorb light.[10] However, this can also lead to photodegradation. The inherent reactivity of the thiophene moiety toward singlet oxygen can be a liability, leading to self-degradation.[10] Therefore, assessing the photostability of any thiophene-based drug candidate is a crucial step in development.

Ring Integrity: Desulfurization and Ring-Opening

Under highly reductive or forcing thermal conditions, the thiophene ring can undergo desulfurization or ring-opening reactions.[11] For instance, reactions with certain metal complexes can lead to C-S bond activation.[11] However, these conditions are typically outside the scope of standard medicinal chemistry and biopharmaceutical processing, meaning the ring is considered stable for most drug development applications.

Conclusion

This compound is a strategically designed building block that offers an exceptional balance of stability and reactive potential. The electron-withdrawing amide group enhances metabolic stability by deactivating the ring to oxidative processes, while the C5-bromo position provides a versatile handle for diversification through modern synthetic methodologies like palladium-catalyzed cross-coupling and metal-halogen exchange. A thorough understanding of its reactivity profile and potential stability liabilities is essential for leveraging this scaffold to its fullest potential in the design and synthesis of next-generation therapeutics. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently navigate the chemistry of this valuable intermediate.

References

-

Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: MDPI URL: [Link]

-

Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: PMC - PubMed Central URL: [Link]

-

Title: Ring-expansion and desulfurisation of thiophenes with an aluminium( i ) reagent Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH URL: [Link]

-

Title: Thiophene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems Source: Thieme Connect URL: [Link]

-

Title: Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology URL: [Link]

-

Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies Source: NIH URL: [Link]

-

Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors Source: NIH URL: [Link]

-

Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Source: YouTube URL: [Link]

-

Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study Source: NIH URL: [Link]

-

Title: 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry Source: YouTube URL: [Link]

-

Title: (PDF) Synthetic procedures, properties, and applications of thiophene-based azo scaffolds Source: ResearchGate URL: [Link]

-

Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Cognizance Journal of Multidisciplinary Studies URL: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cognizancejournal.com [cognizancejournal.com]

- 10. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]

- 11. Ring-expansion and desulfurisation of thiophenes with an aluminium( i ) reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04594C [pubs.rsc.org]

The Emerging Potential of 5-Bromo-N-methyl-2-thiophenecarboxamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on a specific, yet underexplored, derivative: 5-Bromo-N-methyl-2-thiophenecarboxamide. By analyzing structure-activity relationships (SAR) of analogous compounds, this document synthesizes a forward-looking perspective on its potential therapeutic applications. We will delve into its plausible synthesis, hypothesize key biological targets, and provide detailed, actionable experimental protocols for its evaluation as a lead compound in drug discovery programs. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Thiophene Carboxamide Scaffold as a Versatile Pharmacophore

Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring have made it a popular component in drug design.[1] The incorporation of a carboxamide functional group at the 2-position of the thiophene ring gives rise to the 2-thiophenecarboxamide core, a scaffold present in a variety of biologically active molecules.[2]

The versatility of the thiophene-2-carboxamide scaffold allows for extensive structural modifications, which has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3] Our focus, this compound, introduces a bromine atom at the 5-position and a methyl group on the amide nitrogen. These seemingly simple modifications can significantly influence the compound's physicochemical properties, metabolic stability, and target engagement. This guide will explore the untapped potential of this specific derivative.

Synthesis of this compound

The synthesis of this compound can be approached through a straightforward and scalable synthetic route, starting from commercially available 5-bromo-2-thiophenecarboxylic acid.[4]

Proposed Synthetic Pathway:

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-溴-2-噻吩羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

5-Bromo-N-methyl-2-thiophenecarboxamide: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of high-quality lead compounds.[1] This guide provides an in-depth technical overview of 5-Bromo-N-methyl-2-thiophenecarboxamide , a heterocyclic fragment poised for significant utility in FBDD campaigns. We will dissect the core attributes of this fragment, from its physicochemical properties and synthetic accessibility to its strategic application in screening cascades and subsequent hit-to-lead optimization. This document serves as a practical manual for research scientists, furnishing detailed experimental protocols for synthesis and biophysical screening, alongside a forward-looking perspective on structure-based lead generation.

The Rationale for a Privileged Fragment: Why this compound?

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should be small, soluble, and possess a degree of chemical complexity that allows for meaningful interactions with a protein target, while also presenting clear vectors for chemical elaboration.[2] this compound embodies these principles through a unique combination of structural features.

-

The Thiophenecarboxamide Core: The thiophene ring is a well-established bioisostere for a phenyl ring, yet it offers distinct electronic properties and potential for hydrogen bonding through its sulfur atom.[3] The carboxamide moiety is a classic hydrogen bond donor and acceptor, frequently involved in anchoring ligands to protein backbones. This combination has been explored in a multitude of biologically active compounds, demonstrating activity against cancer, inflammation, and microbial targets.[4]

-

The Strategic Role of the Bromine Atom: Far from being a mere placeholder, the bromine atom is a key functional group in drug design. It can significantly enhance binding affinity through the formation of halogen bonds—a directional, non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's binding pocket.[5][6] Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for rapid Structure-Activity Relationship (SAR) exploration during hit-to-lead optimization.[7]

-

The N-methyl Group: This small alkyl group provides a balance of lipophilicity and can probe small hydrophobic pockets within a binding site. It also serves as a clear vector for chemical modification, allowing for the exploration of larger substituents to potentially enhance potency and selectivity.

Physicochemical Profile and Druglikeness

A fragment's utility is intrinsically linked to its physicochemical properties. Adherence to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) is a common guideline for fragment library design.[1] Below is a comprehensive profile of this compound, underscoring its suitability for FBDD.

| Property | Value | Method/Source | Significance in FBDD |

| Molecular Weight (MW) | 220.09 g/mol | Calculated | Well within the "Rule of Three," ensuring a higher probability of fitting into small pockets on a protein surface. |

| cLogP | 1.89 | Calculated (ChemDraw) | Optimal lipophilicity, balancing aqueous solubility (crucial for screening) with the ability to engage in hydrophobic interactions. |

| Hydrogen Bond Donors | 1 | Calculated | Provides a key interaction point without excessive polarity that could hinder cell permeability in later stages. |

| Hydrogen Bond Acceptors | 2 | Calculated | Offers multiple opportunities for directed interactions with the target protein. |

| Rotatable Bonds | 1 | Calculated | Low conformational flexibility increases the likelihood that the bound conformation is close to the low-energy solution conformation, reducing the entropic penalty of binding. |

| Heavy Atom Count (HAC) | 10 | Calculated | A key parameter for calculating ligand efficiency. |

| Ligand Efficiency (LE) | Dependent on Kd | See formula below | A critical metric for prioritizing fragments. A higher LE indicates more binding energy per atom, suggesting a more efficient interaction.[8][9] |

| Lipophilic Ligand Efficiency (LLE) | Dependent on pIC50/pKd | See formula below | Balances potency with lipophilicity, guiding optimization towards compounds with better drug-like properties.[4] |

Calculating Efficiency Metrics:

-

Ligand Efficiency (LE): LE = -RT * ln(Kd) / HAC where R is the gas constant, T is the temperature in Kelvin, Kd is the dissociation constant, and HAC is the heavy atom count. A value > 0.3 is generally considered favorable for a fragment hit.[10]

-

Lipophilic Ligand Efficiency (LLE): LLE = pIC50 - cLogP. For fragment hits, this can be adapted using pKd. An LLE > 5 is often targeted for lead compounds.[4]

Synthesis and Experimental Protocols

The straightforward synthesis of this compound is a significant advantage for its use in drug discovery, as it allows for the rapid generation of analogs.

Detailed Synthesis Protocol

This protocol is adapted from standard amide coupling procedures, starting from the commercially available 5-bromothiophene-2-carboxylic acid.

Reaction Scheme:

Materials:

-

5-Bromothiophene-2-carboxylic acid (1.0 eq)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1 eq)

-

Methylamine hydrochloride (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add BOP reagent (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methylamine hydrochloride (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (3x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Fragment Screening Workflow

A robust screening cascade is essential for identifying true fragment hits and eliminating false positives. A multi-tiered approach using orthogonal biophysical techniques is highly recommended.

Caption: A typical fragment screening workflow.

Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a powerful primary screening technique due to its high throughput, low protein consumption, and ability to provide kinetic data.[11][12]

-

Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to achieve a density that provides a robust signal for fragment binding.

-

Fragment Library Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute into running buffer to a final concentration of 200 µM with a final DMSO concentration of ≤1%.

-

Screening: Inject the fragment solution over the sensor surface and a reference flow cell (with no protein or an irrelevant protein). Monitor the change in response units (RU).

-

Hit Criteria: A confirmed hit is a fragment that shows a concentration-dependent binding response on the target surface but not on the reference surface.

-

Affinity Determination: Perform a dose-response experiment with varying concentrations of the fragment to determine the equilibrium dissociation constant (Kd).

Protocol: NMR-Based Hit Validation

NMR spectroscopy, particularly ¹H-¹⁵N HSQC, is the gold standard for validating fragment hits due to its high sensitivity and ability to provide information on the binding site.[13][14]

-

Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein (50-100 µM) in a suitable NMR buffer.

-

Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Fragment Addition: Add this compound to the protein sample (typically a 10-fold molar excess).

-

Hit Identification: Acquire a second ¹H-¹⁵N HSQC spectrum. A significant chemical shift perturbation (CSP) or line broadening of specific amide peaks in the protein spectrum upon fragment addition confirms binding.

-

Binding Site Mapping: The residues exhibiting the largest CSPs are likely at or near the fragment's binding site.

Prospective Hit-to-Lead Optimization

Once this compound is validated as a hit and its binding mode is determined by structural biology, the hit-to-lead phase begins.[15] The goal is to increase potency and selectivity while maintaining favorable physicochemical properties.

Fragment Growing

This strategy involves adding chemical functionality to an unoccupied region of the binding pocket. The structure of our fragment offers two primary vectors for growth:

-

Vector 1 (Bromine at C5): The bromine atom is the most versatile point for elaboration. Using Suzuki coupling, a variety of aryl or heteroaryl groups can be introduced to probe for additional interactions. For instance, adding a carboxylic acid-containing phenyl ring could pick up a key salt-bridge interaction.

-

Vector 2 (N-methyl group): The methyl group can be replaced with larger alkyl or functionalized alkyl chains to explore adjacent hydrophobic pockets.

Fragment Linking

If a second, nearby fragment hit is identified, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity due to a favorable change in binding enthalpy and entropy.

Caption: Hit-to-lead optimization strategies.

Conclusion

This compound represents a high-quality starting point for fragment-based drug discovery. Its combination of a biologically relevant core, a strategically placed halogen for both binding and synthetic elaboration, and ideal physicochemical properties makes it a valuable addition to any fragment screening library. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage this privileged fragment in their quest for novel therapeutics. The path from fragment to drug is challenging, but starting with a well-characterized and strategically designed fragment like this one significantly increases the probability of success.

References

-

N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19 F NMR with confirmed binding to mutant HRAS G12V. New Journal of Chemistry. (2024). Retrieved from [Link]

-

Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega. (2022). Retrieved from [Link]

-

Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. (2024). Retrieved from [Link]

-

The nature of ligand efficiency. ChemRxiv. (n.d.). Retrieved from [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Journal of Molecular Structure. (n.d.). Retrieved from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. (2024). Retrieved from [Link]

-

Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science. (2022). Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. (2022). Retrieved from [Link]

-

Fragment-based drug discovery campaigns guided by native mass spectrometry. Nature Reviews Chemistry. (2023). Retrieved from [Link]

-

Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening. (2006). Retrieved from [Link]

-

Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. (2023). Retrieved from [Link]

-

A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. (2022). Retrieved from [Link]

-

Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry. (2024). Retrieved from [Link]

-

Fragment-Based Drug Discovery. Cambridge Healthtech Institute. (2023). Retrieved from [Link]

-

Ligand efficiency. Grokipedia. (n.d.). Retrieved from [Link]

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Fragment Screening by Surface Plasmon Resonance. University of Dundee Research Portal. (n.d.). Retrieved from [Link]

-

Ligand efficiency. Taylor & Francis Online. (n.d.). Retrieved from [Link]

-

Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. (2012). Retrieved from [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. ResearchGate. (2023). Retrieved from [Link]

-

Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. RSC Medicinal Chemistry. (2022). Retrieved from [Link]

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents. (n.d.).

-

Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. (2025). Retrieved from [Link]

-

Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding t. RSC Publishing. (2024). Retrieved from [Link]

-

target proteins & x-ray crystallography. YouTube. (2020). Retrieved from [Link]

-

Ligand Efficiency (LE) Assessment. Creative Biolabs. (n.d.). Retrieved from [Link]

-

SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS One. (2017). Retrieved from [Link]

-

The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library. (n.d.). Retrieved from [Link]

-

Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology. (2022). Retrieved from [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Drug Design, Development and Therapy. (2024). Retrieved from [Link]

-

Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. (2022). Retrieved from [Link]

-

Scheme 1 Synthesis of intermediate compound... ResearchGate. (n.d.). Retrieved from [Link]

-

Fragment Based Drug Discovery. Cambridge Healthtech Institute. (n.d.). Retrieved from [Link]

-

Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. (2021). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Ligand Efficiency Assessment - Creative Biolabs [creative-biolabs.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Electronic Structure of 5-Bromo-N-methyl-2-thiophenecarboxamide

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive theoretical framework and a detailed computational workflow for investigating the electronic structure of 5-Bromo-N-methyl-2-thiophenecarboxamide. Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, and understanding their electronic properties is paramount for predicting reactivity, stability, and potential biological activity.[1][2] This document leverages Density Functional Theory (DFT), a powerful quantum chemical method, to elucidate key electronic characteristics such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step guide to performing and interpreting these critical calculations.

Introduction: The Significance of Thiophene Scaffolds

Thiophene and its derivatives represent a privileged class of heterocyclic compounds, integral to the development of numerous pharmacologically active agents and advanced organic materials.[2][3] Their unique electronic and structural properties allow them to act as versatile scaffolds in drug design. This compound, the subject of this guide, incorporates several key functional groups: a halogenated thiophene ring and a carboxamide linkage. The bromine atom can significantly influence the molecule's electronic distribution and potential for halogen bonding, while the carboxamide group is a common feature in biologically active molecules, participating in hydrogen bonding interactions.

A thorough understanding of the molecule's electronic structure is essential for predicting its behavior. For instance, the distribution of electrons dictates the most likely sites for metabolic attack, the nature of intermolecular interactions with biological targets, and the molecule's overall stability.[4] Computational chemistry provides a robust, efficient, and cost-effective means to probe these properties before undertaking extensive experimental synthesis and testing.[5] This guide details the application of Density Functional Theory (DFT) to model this compound, providing a foundational analysis for further research and development.

Theoretical Background: Density Functional Theory (DFT)

To accurately model molecular systems, we turn to quantum mechanics. Among the various computational methods, Density Functional Theory (DFT) has emerged as a leading choice for studying organic molecules due to its excellent balance of accuracy and computational efficiency.[6][7]

Core Principles of DFT: Unlike traditional wavefunction-based methods, DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density (ρ), rather than the complex many-electron wavefunction.[6] This simplification is powerful because the electron density is a function of only three spatial coordinates, regardless of the number of electrons in the system. A key advantage of DFT is its intrinsic inclusion of electron correlation, which is crucial for accurately describing chemical systems.[6]

Choosing the Right Tools: Functionals and Basis Sets: The practical application of DFT requires the selection of two key components: an exchange-correlation functional and a basis set.

-

Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. For organic molecules containing halogens, hybrid functionals are often a reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used example that combines the accuracy of Hartree-Fock theory with DFT to deliver robust results for a wide range of systems.[8] It is important to note that standard DFT functionals can sometimes struggle with halogen-containing compounds, though for many properties, the results are highly reliable.[9][10]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and appropriate choice for this molecule.

-